YSK 05

Intracellular Trafficking Endosomal Escape RNAi Delivery

YSK 05 (CAS: 1318793-78-0) is a pH-sensitive, ionizable cationic amino lipid belonging to a series of synthetic lipids designed for non-viral nucleic acid delivery. Its key structural features include a tertiary amine headgroup and two unsaturated linoleyl chains (C18:2).

Molecular Formula C42H77NO2
Molecular Weight 628.1 g/mol
Cat. No. B15073434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYSK 05
Molecular FormulaC42H77NO2
Molecular Weight628.1 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCOC1(CCN(CC1)C)OCCCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C42H77NO2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-44-42(36-38-43(3)39-37-42)45-41-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h12-15,18-21H,4-11,16-17,22-41H2,1-3H3/b14-12-,15-13-,20-18-,21-19-
InChIKeyKURBRAZBXURPCJ-QYCRHRGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

YSK 05: A First-Generation pH-Sensitive Ionizable Lipid for siRNA Delivery and LNP Engineering


YSK 05 (CAS: 1318793-78-0) is a pH-sensitive, ionizable cationic amino lipid belonging to a series of synthetic lipids designed for non-viral nucleic acid delivery [1]. Its key structural features include a tertiary amine headgroup and two unsaturated linoleyl chains (C18:2) [2]. YSK 05 serves as a fundamental component in the formulation of lipid nanoparticles (LNPs) and multifunctional envelope-type nano devices (MENDs) and has an apparent pKa of ~6.5, which facilitates endosomal escape and intracellular trafficking . It is a widely studied tool in the research of RNA interference (RNAi) therapeutics, primarily for the delivery of small interfering RNA (siRNA) to hepatocytes and the tumor microenvironment [3].

Beyond the pKa Value: Why YSK 05 LNPs Cannot Be Interchanged with Other Ionizable Lipids


Substituting YSK 05 with other ionizable lipids of similar pKa (e.g., DLin-MC3-DMA) can lead to dramatically different in vivo outcomes due to specific structure-activity relationships (SAR) beyond simple acid dissociation. YSK 05's unique chemical structure—a tertiary amine with dual linoleyl tails—governs its specific membrane fusogenicity, which directly dictates its ability to overcome PEGylation-induced endosomal escape inhibition, a critical and often rate-limiting step for siRNA delivery [1]. Furthermore, YSK 05 serves as a modular, tunable core lipid. By blending it with a second ionizable lipid like YSK12-C4, researchers can precisely engineer LNP pKa and surface charge to achieve organ-specific targeting (e.g., to liver sinusoidal endothelial cells instead of hepatocytes), a level of biophysical control not achievable with a single-component, fixed-pKa lipid formulation [2]. The quantitative evidence below demonstrates where YSK 05 provides verifiable differentiation.

Quantitative Evidence Guide for YSK 05 Differentiation


Superior Endosomal Escape Compared to Conventional Lipids in MEND Systems

YSK 05 was directly compared to other MEND (Multifunctional Envelope-type Nano Device) formulations containing conventional cationic lipids such as DOTAP and DC-6-14 for their ability to facilitate endosomal escape, a critical bottleneck for siRNA efficacy [1]. The study utilized a hemolysis assay as a direct surrogate for membrane fusion/fusogenicity. YSK 05-MEND demonstrated a significantly higher hemolytic activity at endosomal pH (pH 5.5) than the comparator lipids, indicating superior membrane disruption and, consequently, enhanced endosomal escape capability [1]. This enhanced fusogenicity directly correlated with improved gene silencing in vitro [1].

Intracellular Trafficking Endosomal Escape RNAi Delivery Lipid Nanoparticle

Overcoming PEGylation-Induced Endosomal Escape Suppression

A well-known drawback of PEGylating LNPs for improved serum stability and circulation half-life is the significant inhibition of endosomal escape, a phenomenon termed the 'PEG dilemma'. YSK 05 is specifically cited for its ability to overcome this barrier [1]. In a direct comparison, a PEGylated YSK 05-MEND (PEG-LP) demonstrated robust and concentration-dependent gene silencing, achieving nearly 80% knockdown at 30 nM siRNA concentration in HeLa cells stably expressing luciferase [1]. In contrast, a PEGylated MEND formulated with the conventional cationic lipid DOTAP showed almost no gene silencing activity under the same conditions [1].

PEGylation Endosomal Escape Stealth Liposomes siRNA Delivery

Tunable LNP pKa and Surface Ionization for Organ-Specific Targeting

YSK 05 enables a unique formulation strategy where it is mixed with a second ionizable lipid (YSK12-C4, pKa 8.00) to precisely control the final LNP's pKa and surface charge, thereby directing organ-specific uptake [1]. By systematically varying the molar ratio of YSK05:YSK12-C4 from 70:0 to 0:70, the pKa of the resulting LNP could be titrated from 6.44 to 7.76 [1]. Critically, a specific formulation (YSK05/12-LNP with a 50:20 molar ratio) achieved an optimal pKa of 7.15 and a cationic charge of ~36% at physiological pH, which directed specific siRNA delivery and potent gene silencing in liver sinusoidal endothelial cells (LSECs), not hepatocytes [1].

Lipid Nanoparticle pKa Tuning Tissue Targeting Biodistribution

Intrinsic Cytotoxic Activity in Melanoma Cell Lines Independent of siRNA Cargo

In a study evaluating toxicity on human A375 and A375-SM melanoma cell lines, YSK05-LNPs exhibited a biphasic, dose- and time-dependent toxicity profile, even without siRNA cargo, indicating an intrinsic anti-cancer effect of the lipid itself [1]. This toxicity was found to be independent of cellular uptake and was attributed to a two-component mechanism: a fast-acting component related to the LNP formulation interacting with the cell surface, and a slow-acting component related to the free YSK05 lipid [1]. The mechanism of cell death was confirmed as necrosis via Annexin V assays [1].

Melanoma Intrinsic Cytotoxicity Lipid Nanoparticle Anticancer Lipid

Research & Development Applications for YSK 05 Based on Validated Performance


Formulation of PEGylated Stealth LNPs for Systemic siRNA Therapy

YSK 05 is an ideal choice for developing PEGylated siRNA-LNP formulations intended for systemic administration. As demonstrated by head-to-head evidence, YSK 05 uniquely maintains high gene silencing efficacy (~80% knockdown) even after PEGylation, a process that typically ablates the activity of formulations made with conventional cationic lipids [1]. This allows researchers to create 'stealth' nanoparticles with prolonged circulation times that retain their therapeutic payload's potency, addressing the critical 'PEG dilemma' in nanomedicine [1].

Engineering LNPs with Programmable, Non-Hepatic Tropism via pKa Tuning

Researchers aiming to deliver siRNA to specific organs beyond the liver can utilize YSK 05 as a modular component in a mixed-lipid LNP platform. By blending YSK 05 with a secondary ionizable lipid like YSK12-C4, the resulting LNP's pKa can be systematically adjusted (from 6.44 to 7.76) to achieve a precise ionization state at physiological pH [2]. A YSK05/12-LNP with a pKa of 7.15 and ~36% cationic charge enabled specific and potent gene silencing in liver sinusoidal endothelial cells (LSECs), demonstrating that this strategy overcomes the typical hepatocyte-tropic bias of many LNPs [2].

Investigating Dual-Action Anticancer Therapeutics for Melanoma

YSK 05-based LNPs are well-suited for developing combination therapies for melanoma. Evidence shows that YSK05-LNPs exert a strong intrinsic necrotic effect on A375 and A375-SM melanoma cell lines independent of any siRNA cargo, suggesting a chemotherapeutic potential for the lipid itself [3]. This allows for a dual-action design: an LNP that simultaneously delivers a therapeutic siRNA (e.g., targeting an oncogene) and acts as a cytotoxic agent, potentially leading to enhanced and synergistic anti-tumor activity [3].

Developing RNAi Therapies for Tumor Microenvironment Modulation

YSK 05 is a robust starting point for developing LNPs that target the tumor microenvironment (TME). Research has shown that optimizing a YSK05-containing LNP with a cyclic RGD peptide ligand successfully suppressed VEGFR2 expression in tumor endothelial cells (TECs) by 50%, leading to significant delays in tumor growth and improved vascular normalization [4]. This application scenario leverages YSK05's foundational delivery properties for advanced, ligand-directed targeting of the TME [4].

Quote Request

Request a Quote for YSK 05

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.